molecular formula C21H22N2O4S B2969368 4-ethoxy-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide CAS No. 1705675-66-6

4-ethoxy-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

Cat. No. B2969368
CAS RN: 1705675-66-6
M. Wt: 398.48
InChI Key: JPKAZEZFRMHPIJ-UHFFFAOYSA-N
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Description

4-ethoxy-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide, also known as EPM-706, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.

Scientific Research Applications

Medicinal Chemistry and Drug Development

  • Endothelin Receptor Antagonists

    Benzenesulfonamide derivatives have been explored for their potential in preventing cerebral vasospasm, a complication of subarachnoid hemorrhage. Specifically, endothelin (ET) A/B receptor antagonists, such as bosentan, have shown effectiveness in preclinical models, highlighting their potential for treating vasospasm in humans (Zuccarello et al., 1996).

  • CCR5 Antagonists for HIV-1 Prevention

    Research into methylbenzenesulfonamide has indicated its use in developing small molecular antagonists targeting CCR5, a receptor involved in HIV-1 infection. This points towards its application in creating new drugs for preventing HIV-1 (Cheng De-ju, 2015).

  • Anticancer and Antimicrobial Agents

    Novel benzenesulfonamide derivatives have been synthesized with potential anticancer and antimicrobial activities, demonstrating the utility of such compounds in drug discovery for various diseases (Ghorab & Al-Said, 2012).

Photodynamic Therapy for Cancer Treatment

  • Zinc Phthalocyanine Derivatives: The development of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups has been reported, showing high singlet oxygen quantum yield. These compounds are of interest for their applications in photodynamic therapy, a cancer treatment method (Pişkin et al., 2020).

Polymerization Catalysis

  • Palladium Aryl Sulfonate Phosphine Catalysts: The synthesis of palladium-based catalysts involving benzenesulfonamide derivatives has been shown to facilitate the copolymerization of acrylates with ethene, indicating their potential use in the production of high molecular weight polymers (Skupov et al., 2007).

properties

IUPAC Name

4-ethoxy-3-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-3-26-20-11-10-19(13-16(20)2)28(24,25)23-15-17-7-6-8-18(14-17)27-21-9-4-5-12-22-21/h4-14,23H,3,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKAZEZFRMHPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

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